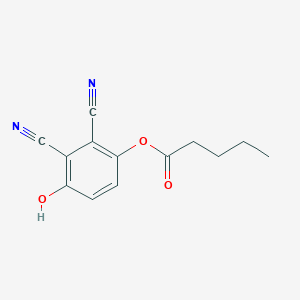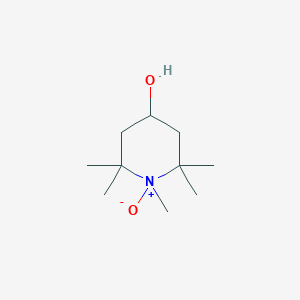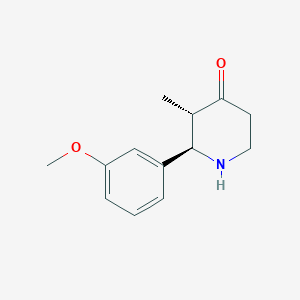
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole can be achieved through several methods:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.
Nitrene Addition: Nitrene addition to alkenes is a well-established method for the synthesis of aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing an aziridine.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include aziridine N-oxides, amines, and various amine derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole involves the formation of DNA interstrand crosslinks. This is achieved through the aerobic reduction of the compound to form a hydroxylamine derivative, which then reacts with a thioester to form the crosslinks . The molecular targets include DNA, and the pathways involved are related to DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde Oximes: These compounds share the aziridine ring and exhibit similar biological activities.
Aziridin-1-yl Oxime-based Vorinostat Analogs: These compounds are used as anticancer agents and share structural similarities with 4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole.
Uniqueness
This compound is unique due to its combination of the aziridine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. Its ability to form DNA crosslinks makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
82552-80-5 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(7-2-3-7)6-10-8(4)9/h2-3H2,1H3 |
InChI Key |
GGQWVLTZMXDQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](ON=C1N2CC2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)


![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)

![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)




![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

